Deca-2,4,6,8-tetraenal

Description

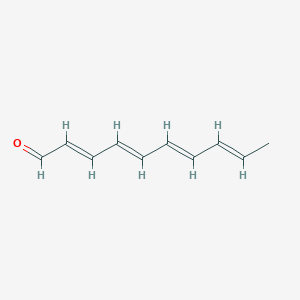

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3/b3-2+,5-4+,7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCGETJXLJQTBY-GAXCVXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40650-87-1 | |

| Record name | 2,4,6,8-Decatetraenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040650871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to Deca-2,4,6,8-tetraenal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, reactivity, and biological significance of deca-2,4,6,8-tetraenal. The information is intended for professionals in research and development who require a detailed understanding of this polyunsaturated aldehyde.

Chemical Structure and Isomerism

Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde with the molecular formula C₁₀H₁₂O.[1][2][3] Its structure is characterized by a ten-carbon chain containing four conjugated carbon-carbon double bonds at positions 2, 4, 6, and 8, terminating in an aldehyde functional group.[1] This extensive system of alternating double and single bonds results in delocalized π-electrons across a large portion of the molecule, which is fundamental to its distinct chemical reactivity and spectroscopic properties.[1] As a conjugated polyene, it is noted for its high degree of unsaturation, which enhances its reactivity and potential for UV absorption.[1] The molecule can exist in various stereoisomeric forms, with the specific geometry of the double bonds (E/Z configuration) influencing its physical and chemical behavior.

Caption: Core components of the deca-2,4,6,8-tetraenal molecule.

Physicochemical Properties

Deca-2,4,6,8-tetraenal is a yellow crystalline solid.[4] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][2][3][5] |

| Molecular Weight | 148.20 g/mol | [2][3][5] |

| Melting Point | 102-103°C | [5] |

| Boiling Point | 267.3°C at 760 mmHg | [5] |

| Density | 0.896 g/cm³ | [5] |

| Flash Point | 142.6°C | [5] |

| Refractive Index | 1.501 | [5] |

| LogP | 2.43 | [5] |

| Appearance | Yellow Crystalline Solid | [4] |

Spectroscopic Analysis

The conjugated polyene structure of deca-2,4,6,8-tetraenal gives rise to characteristic spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the carbon skeleton, the configuration of the double bonds, and the presence of the aldehyde group.[1] The protons on the double bonds and the aldehyde proton would appear in distinct regions of the ¹H NMR spectrum.

-

Infrared (IR) and Raman Spectroscopy : These techniques are used to identify functional groups. A strong, characteristic C=O stretching vibration is expected in the IR spectrum, typically in the 1650-1700 cm⁻¹ region, with its exact position influenced by conjugation.[1] The C-H stretch of the aldehyde group would also be observable.[1]

-

UV-Visible Spectroscopy : The extensive π-electron conjugation makes the molecule a strong chromophore, absorbing light in the UV-visible region.[1] This property is central to studying its electronic properties and photochemistry.[1]

Chemical Reactivity and Synthesis

The reactivity of deca-2,4,6,8-tetraenal is dominated by its aldehyde group and its extended polyene system. It is a valuable intermediate and building block in organic synthesis.[1]

Key Reactions

-

Oxidation : The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid.[1] This transformation can be achieved using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The polyene chain itself is susceptible to oxidative degradation, especially when exposed to light and oxygen.[1]

-

Reduction : Both the aldehyde and the four C=C double bonds are susceptible to reduction.[1] Achieving selective reduction of one functional group without affecting the others presents a significant synthetic challenge.[1]

-

Condensation Reactions : The molecule can participate in various condensation reactions, such as the aldol condensation, making it a versatile tool for constructing larger polyenes and other complex molecules.[1]

Caption: Oxidation pathway of deca-2,4,6,8-tetraenal to its carboxylic acid.

Synthesis

Reported synthetic methods include the acid-catalyzed condensation of smaller building blocks.[1] An aldol condensation followed by an oxidation step can also be employed to construct the tetraenal structure.[1]

Biological Significance and Applications

Deca-2,4,6,8-tetraenal is a compound of interest in studies related to lipid peroxidation and oxidative stress.[1] Its high degree of unsaturation makes it susceptible to oxidation, and it has been studied for its role in generating reactive oxygen species (ROS).[1] The formation of ROS can lead to cellular damage, making this molecule relevant in research on the mechanisms of oxidative stress and its impact on biological membranes.[1]

Caption: The role of deca-2,4,6,8-tetraenal in inducing oxidative stress.

Experimental Protocols

Detailed experimental protocols are highly specific to the desired outcome and laboratory conditions. Below is a generalized methodology for the oxidation of deca-2,4,6,8-tetraenal, based on standard organic chemistry principles.

General Protocol for Oxidation to Deca-2,4,6,8-tetraenoic Acid

This protocol outlines a representative workflow for the oxidation of the aldehyde functional group.

-

Dissolution : Dissolve deca-2,4,6,8-tetraenal in a suitable organic solvent (e.g., acetone or a mixture of t-butanol and water) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition : Slowly add a solution of the oxidizing agent (e.g., potassium permanganate) dropwise to the stirred solution. Monitor the reaction progress by observing the color change (e.g., disappearance of the purple permanganate color).

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the reaction's completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching : Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to neutralize the excess oxidant.

-

Workup and Extraction : Acidify the mixture with an acid (e.g., HCl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product : Purify the resulting crude product using a suitable technique, such as recrystallization or column chromatography, to yield the pure deca-2,4,6,8-tetraenoic acid.

-

Analysis : Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Caption: A generalized experimental workflow for chemical synthesis and purification.

References

An In-depth Technical Guide to Deca-2,4,6,8-tetraenal: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde with a ten-carbon chain containing four conjugated double bonds and a terminal aldehyde group.[1] Its extensive conjugation is central to its chemical reactivity and spectroscopic properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Deca-2,4,6,8-tetraenal, along with insights into its biological significance and relevant experimental protocols.

Physical and Chemical Properties

Deca-2,4,6,8-tetraenal is a yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [3][4] |

| Molecular Weight | 148.20 g/mol | [3] |

| CAS Number | 40650-87-1 | [3] |

| Appearance | Yellow Crystalline Solid | [2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 102-103 °C | |

| Boiling Point | 267.3 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in Benzene, Chloroform, Ethyl Acetate |

Spectroscopic Data

| Technique | Key Features | Reference |

| UV-Vis | λmax = 341 nm | [1] |

| Infrared (IR) | Aldehyde C=O stretch: ~1650-1700 cm⁻¹ (strong, characteristic) Alkene C=C stretch: ~1550-1650 cm⁻¹ | [1] |

| ¹H NMR | Olefinic protons: δ 5.0-7.0 ppm | [1] |

| ¹³C NMR | No specific data found in searches. | |

| Mass Spectrometry | No specific data found in searches. General aldehyde fragmentation involves loss of H (M-1) or CHO (M-29). | [5] |

Chemical Reactivity

The chemical reactivity of Deca-2,4,6,8-tetraenal is largely dictated by its conjugated polyene system and the terminal aldehyde group.

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The entire molecule can also undergo oxidative degradation, especially when exposed to light and oxygen, leading to the cleavage of the carbon-carbon double bonds.[1]

Reduction: The aldehyde and the conjugated double bonds are susceptible to reduction.[1] Selective reduction of the aldehyde to an alcohol or complete saturation of the polyene chain can be achieved using specific reducing agents and reaction conditions.

Aldol Condensation: As an aldehyde, it can participate in aldol condensations, making it a valuable building block in organic synthesis for creating larger, more complex polyene and cyclic structures.[1]

Experimental Protocols

Synthesis

A reported method for the synthesis of all-trans-decatetraenal involves the acid-catalyzed condensation of crotonaldehyde and hexadienal.[1] While specific reaction conditions, stoichiometry, and purification methods for this particular synthesis are not detailed in the available literature, a general workflow can be conceptualized.

Purification: The purification of polyenals like Deca-2,4,6,8-tetraenal typically involves chromatographic techniques. Column chromatography using silica gel is a common initial step to separate the desired product from reaction byproducts.[6][7] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column.[6][7]

Biological Significance and Signaling Pathways

Deca-2,4,6,8-tetraenal is a product of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes.[8] This process is implicated in a variety of pathological conditions.

Lipid Peroxidation Pathway

The formation of Deca-2,4,6,8-tetraenal is a consequence of the oxidative degradation of PUFAs. The process is a chain reaction involving initiation, propagation, and termination steps.[2][3][4][9][10]

NF-κB Signaling Pathway

Some lipid peroxidation products are known to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.[11] While the direct interaction of Deca-2,4,6,8-tetraenal with the NF-κB pathway is not fully elucidated, a plausible mechanism involves its interaction with the IκB kinase (IKK) complex.

The canonical NF-κB pathway is held in an inactive state by the inhibitor of κB (IκB) protein.[12][13][14] Upon stimulation, the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13][14][15][16][17] This releases NF-κB to translocate to the nucleus and activate the transcription of target genes.[12][13][14][15][16][17] Aldehydic products of lipid peroxidation may act as signaling molecules that trigger the activation of the IKK complex.

Conclusion

Deca-2,4,6,8-tetraenal is a reactive polyunsaturated aldehyde with significant implications in both synthetic chemistry and biological systems. Its extensive conjugated system gives rise to distinct spectroscopic properties and a rich chemical reactivity. As a product of lipid peroxidation, it is implicated in cellular signaling pathways related to oxidative stress and inflammation, such as the NF-κB pathway. Further research is warranted to fully elucidate its biological roles and to develop detailed and optimized experimental protocols for its synthesis and handling. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. Deca-2,4,6,8-tetraenal | 40650-87-1 | Benchchem [benchchem.com]

- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. GCMS Section 6.11.4 [people.whitman.edu]

- 17. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Deca-2,4,6,8-tetraenal: A Technical Whitepaper on a Reactive Aldehyde in Oxidative Stress and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deca-2,4,6,8-tetraenal (C₁₀H₁₂O) is a polyunsaturated fatty aldehyde characterized by an extended system of conjugated double bonds. Arising from the peroxidation of lipids, this molecule is of significant interest in the study of oxidative stress and its pathological consequences. Its high reactivity suggests a potential to interact with and modulate cellular signaling pathways, making it a subject of investigation for its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of Deca-2,4,6,8-tetraenal, including its chemical properties, its formation through lipid peroxidation, and its potential impact on cellular functions. Due to the limited direct experimental data on this specific aldehyde, this paper also presents generalized experimental protocols and discusses plausible signaling pathway interactions based on its chemical nature and the behavior of similar reactive aldehydes.

Introduction

Deca-2,4,6,8-tetraenal is a ten-carbon aldehyde containing four conjugated carbon-carbon double bonds, which confers significant chemical reactivity.[1] As a product of lipid peroxidation, it is formed when reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes.[1] This process is a hallmark of oxidative stress, a condition implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The electrophilic nature of α,β-unsaturated aldehydes like Deca-2,4,6,8-tetraenal allows them to form covalent adducts with cellular nucleophiles, such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as with DNA bases. This reactivity is the basis for its potential biological effects, which are a subject of ongoing research.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Deca-2,4,6,8-tetraenal is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [2][3][4] |

| Molecular Weight | 148.20 g/mol | [3] |

| CAS Number | 40650-87-1 | [2][3][4] |

| Appearance | Yellow Crystalline Solid | [2] |

| Chemical Class | Polyunsaturated Fatty Aldehyde | [1] |

Role in Lipid Peroxidation and Oxidative Stress

Lipid peroxidation is a complex chain reaction that degrades lipids, leading to the formation of a variety of reactive aldehydes, including Deca-2,4,6,8-tetraenal. This process is initiated by the abstraction of a hydrogen atom from a methylene group of a polyunsaturated fatty acid by a reactive oxygen species. The resulting lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then propagate the chain reaction by abstracting a hydrogen from another lipid molecule. The breakdown of lipid hydroperoxides, the primary products of this process, generates secondary products such as aldehydes, including Deca-2,4,6,8-tetraenal.

The generation of Deca-2,4,6,8-tetraenal and other reactive aldehydes contributes to the damaging effects of oxidative stress.[1] These molecules can diffuse from their site of formation and react with biomolecules, leading to impaired protein function, enzyme inactivation, and DNA damage.

Lipid Peroxidation and Aldehyde Formation Workflow

Potential Signaling Pathway Modulation

While direct experimental evidence for the specific signaling pathways modulated by Deca-2,4,6,8-tetraenal is limited, its chemical reactivity as a conjugated aldehyde strongly suggests potential interactions with key cellular signaling cascades. One of the most plausible targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.

The rationale for this hypothesis is based on the known reactivity of similar α,β-unsaturated aldehydes, which can form adducts with cysteine residues in key proteins of the NF-κB pathway. For instance, modification of IκB kinase (IKK) or NF-κB subunits themselves could disrupt the normal regulation of this pathway.[1]

Hypothetical Modulation of NF-κB Signaling

Experimental Protocols

Due to the absence of specific published experimental protocols for Deca-2,4,6,8-tetraenal in the context of biological signaling, this section provides generalized methodologies commonly used for studying the effects of lipid peroxidation products.

In Vitro Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines relevant to the research question (e.g., neuronal cells for neurotoxicity studies, macrophages for inflammation studies).

-

Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare a stock solution of Deca-2,4,6,8-tetraenal in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final solvent concentration does not affect cell viability.

-

Incubation: Treat cells with varying concentrations of Deca-2,4,6,8-tetraenal for different time points.

Measurement of Reactive Oxygen Species (ROS)

-

Probe: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and fluoresces upon oxidation by ROS.

-

Procedure: a. After treatment with Deca-2,4,6,8-tetraenal, wash the cells with phosphate-buffered saline (PBS). b. Incubate the cells with DCFH-DA solution in the dark. c. Wash the cells again to remove excess probe. d. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20). b. Incubate the membrane with primary antibodies specific for the target signaling proteins (e.g., phospho-IKK, IκBα, NF-κB p65). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

General Experimental Workflow

Conclusion and Future Directions

Deca-2,4,6,8-tetraenal is a chemically reactive molecule that is intrinsically linked to lipid peroxidation and oxidative stress. While its direct biological effects and the specific signaling pathways it modulates are not yet well-defined, its structure strongly suggests a potential to interact with cellular macromolecules and disrupt normal cellular signaling, with the NF-κB pathway being a plausible candidate.

Future research should focus on elucidating the specific cellular targets of Deca-2,4,6,8-tetraenal and quantifying its effects on various signaling pathways. The development of specific antibodies against Deca-2,4,6,8-tetraenal-protein adducts would be invaluable for its detection and localization in biological samples. Such studies will be crucial for a comprehensive understanding of the role of this and other reactive aldehydes in the pathogenesis of diseases associated with oxidative stress and for the potential development of therapeutic strategies targeting their formation or effects.

References

Spectroscopic Profile of Deca-2,4,6,8-tetraenal: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Deca-2,4,6,8-tetraenal (CAS No: 40650-87-1), a polyunsaturated fatty aldehyde.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Deca-2,4,6,8-tetraenal. Due to the limited availability of a complete experimental dataset in the public domain, some data is presented as expected ranges based on the analysis of similar conjugated aldehyde compounds.

Table 1: UV-Vis Spectroscopic Data

| Parameter | Value | Solvent | Reference |

| λmax (Absorbance Maximum) | 341 nm | Chloroform | [1] |

| Molar Absorptivity (ε) | 44,000 L·mol⁻¹·cm⁻¹ | Chloroform | [1] |

| Singlet-Triplet Transition (O-O) | 803 nm | Not Specified | [1] |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Aldehyde) | 1650 - 1700 | Strong, characteristic carbonyl stretch |

| C=C (Conjugated Alkene) | 1550 - 1650 | Stretching vibrations of the polyene system |

| C-H (Aldehyde) | Not Specified | Observable C-H stretch of the aldehyde group |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Detailed experimental ¹H and ¹³C NMR data for Deca-2,4,6,8-tetraenal are not available in the reviewed literature. However, the expected chemical shift regions for key protons and carbons are provided based on the analysis of similar α,β-unsaturated aldehydes.

| ¹H NMR (Predicted) | |

| Proton | Expected Chemical Shift (δ, ppm) |

| Aldehydic Proton (-CHO) | ~ 9.0 - 10.0 |

| Vinylic Protons (-CH=CH-) | ~ 5.5 - 7.5 |

| Methyl Protons (-CH₃) | ~ 1.0 - 2.0 |

| ¹³C NMR (Predicted) | |

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~ 190 - 200 |

| Vinylic Carbons (-CH=CH-) | ~ 100 - 150 |

| Methyl Carbon (-CH₃) | ~ 10 - 20 |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value | Method |

| Molecular Weight | 148.20 g/mol | - |

| Molecular Formula | C₁₀H₁₂O | - |

| Predicted m/z values | Not available | - |

High-resolution mass spectrometry (HRMS) is a suitable technique for confirming the molecular formula with high accuracy.[1]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for Deca-2,4,6,8-tetraenal are not explicitly available. The following are generalized methodologies for the key experiments based on standard practices for analyzing conjugated aldehydes.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of Deca-2,4,6,8-tetraenal is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as chloroform or ethanol. A series of dilutions are then prepared to obtain solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: The spectrophotometer is first blanked using the solvent. The absorbance of each diluted sample is then measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like Deca-2,4,6,8-tetraenal, the Attenuated Total Reflectance (ATR) technique is a common method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet) is recorded. The sample is then scanned to obtain the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of Deca-2,4,6,8-tetraenal are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in the ¹H spectrum are analyzed to determine the proton environment. The chemical shifts in the ¹³C spectrum are used to identify the different carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent. For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. Derivatization may be employed to improve the volatility and ionization of the aldehyde.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or LC, is used.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is analyzed to gain information about the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like Deca-2,4,6,8-tetraenal.

Caption: Workflow for Spectroscopic Characterization.

References

Deca-2,4,6,8-tetraenal: A Technical Guide to a Potent Conjugated Polyene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde characterized by a ten-carbon chain with four conjugated carbon-carbon double bonds and a terminal aldehyde group.[1] This extensive conjugation imparts unique chemical and spectroscopic properties, making it a subject of significant interest in organic synthesis and biological systems. As a product of lipid peroxidation, deca-2,4,6,8-tetraenal is implicated in oxidative stress and inflammatory signaling pathways. This technical guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic data, and its potential role in modulating cellular signaling, with a focus on the NF-κB pathway. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research and development.

Chemical and Physical Properties

Deca-2,4,6,8-tetraenal is a yellow crystalline solid with the molecular formula C₁₀H₁₂O.[1] Its structure is defined by a high degree of unsaturation, which is central to its reactivity and spectroscopic characteristics. The alternating double and single bonds create a delocalized π-electron system across the molecule.

Table 1: Physicochemical Properties of Deca-2,4,6,8-tetraenal

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | PubChem |

| Melting Point | 102-103°C | Guidechem |

| Boiling Point | 267.3°C at 760 mmHg | Guidechem |

| Appearance | Yellow Crystalline Solid | ChemicalBook |

| Solubility | Benzene, Chloroform, Ethyl Acetate | Labscoop |

Synthesis of Deca-2,4,6,8-tetraenal

The synthesis of deca-2,4,6,8-tetraenal can be achieved through various methods, a common one being an iterative cross-coupling approach or an acid-catalyzed condensation. One reported method involves the acid-catalyzed condensation of acetaldehyde and crotonaldehyde. The aldehyde group and the conjugated double bonds are reactive sites, allowing for further chemical modifications. For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.[1]

Caption: Synthesis of Deca-2,4,6,8-tetraenal.

Spectroscopic Data

The extensive conjugated system of deca-2,4,6,8-tetraenal results in strong absorption in the UV-Visible region. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming its planar structure and determining the specific isomeric form.

Table 2: Spectroscopic Data for Deca-2,4,6,8-tetraenal and a Related Polyenal

| Spectroscopic Technique | Parameter | Value | Compound | Reference |

| UV-Vis Spectroscopy | λmax | 341 nm | Deca-2,4,6,8-tetraenal | [1] |

| ¹H NMR | Chemical Shift (δ) ppm | 9.45 (d) | (2E,4E,6E)-Octa-2,4,6-trienal (Aldehyde proton) | [1] |

| ¹H NMR | Chemical Shift (δ) ppm | 5.95–7.03 (m) | (2E,4E,6E)-Octa-2,4,6-trienal (Olefinic protons) | [1] |

| ¹H NMR | Chemical Shift (δ) ppm | 1.76 (d) | (2E,4E,6E)-Octa-2,4,6-trienal (Methyl protons) | [1] |

| ¹³C NMR | Chemical Shift (δ) ppm | 193.36 | (2E,4E,6E)-Octa-2,4,6-trienal (Aldehyde carbon) | [1] |

| ¹³C NMR | Chemical Shift (δ) ppm | 127.54–152.43 | (2E,4E,6E)-Octa-2,4,6-trienal (Olefinic carbons) | [1] |

| ¹³C NMR | Chemical Shift (δ) ppm | 18.62 | (2E,4E,6E)-Octa-2,4,6-trienal (Methyl carbon) | [1] |

Note: NMR data for the related compound (2E,4E,6E)-Octa-2,4,6-trienal is provided as a reference for interpreting the spectra of the more extended conjugation in deca-2,4,6,8-tetraenal.[1]

Biological Activity and Signaling Pathways

Deca-2,4,6,8-tetraenal is a product of lipid peroxidation, a process that can be initiated by reactive oxygen species (ROS) leading to cellular damage and oxidative stress.[1] Such lipid-derived electrophiles are known to modulate inflammatory signaling pathways. While direct studies on deca-2,4,6,8-tetraenal are limited, its structural similarity to other reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), suggests a potential to interact with and modulate the NF-κB signaling pathway.

The canonical NF-κB pathway is a key regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes. Reactive aldehydes can potentially interact with components of this pathway, such as IKK or NF-κB subunits themselves, thereby modulating the inflammatory response.

Caption: Plausible modulation of the NF-κB signaling pathway.

Experimental Protocols

Synthesis of Deca-2,4,6,8-tetraenal (Illustrative Protocol)

This protocol is a general representation and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetaldehyde and crotonaldehyde in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Slowly add an acid catalyst (e.g., piperidinium acetate) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the catalyst. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of deca-2,4,6,8-tetraenal in a UV-transparent solvent (e.g., ethanol or hexane).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Measurement: Scan the sample from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified deca-2,4,6,8-tetraenal in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration to elucidate the structure and stereochemistry.

In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) that stably expresses an NF-κB luciferase reporter.

-

Treatment: Treat the cells with varying concentrations of deca-2,4,6,8-tetraenal for a specified time.

-

Stimulation: Induce NF-κB activation with a known stimulant (e.g., TNFα).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) and calculate the inhibition of NF-κB activation.[2]

Caption: General experimental workflow for analysis.

Conclusion and Future Directions

Deca-2,4,6,8-tetraenal is a fascinating conjugated polyene with significant potential for further investigation. Its role as a lipid peroxidation product positions it as a key molecule in the study of oxidative stress and inflammation. Future research should focus on elucidating the precise molecular targets of deca-2,4,6,8-tetraenal within the NF-κB and other signaling pathways. A deeper understanding of its biological activities could pave the way for the development of novel therapeutic agents targeting inflammatory diseases and other conditions associated with oxidative stress. The detailed experimental protocols provided herein offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

An In-depth Technical Guide to Deca-2,4,6,8-tetraenal: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deca-2,4,6,8-tetraenal, a polyunsaturated fatty aldehyde, has garnered significant interest within the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of Deca-2,4,6,8-tetraenal. We delve into its role in lipid peroxidation, its interaction with the NF-κB signaling pathway, and its potential to form DNA adducts. Detailed experimental protocols for its synthesis and for key biological assays are provided, alongside a compilation of relevant quantitative data. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the multifaceted nature of this intriguing molecule.

Introduction

Deca-2,4,6,8-tetraenal (C₁₀H₁₂O) is a ten-carbon polyunsaturated aldehyde characterized by a chain of four conjugated double bonds.[1] This extensive conjugation is the primary determinant of its chemical reactivity and noteworthy biological effects. As a member of the α,β-unsaturated aldehyde family, it is implicated in a range of cellular processes, from oxidative stress to inflammatory signaling.

This guide will explore the historical context of the study of polyenes, leading to the investigation of molecules like Deca-2,4,6,8-tetraenal. We will then detail its synthesis, spectroscopic characterization, and its known biological activities, providing specific experimental protocols and quantitative data where available.

History and Discovery

Research into conjugated polyenes dates back several decades, with early studies focusing on their synthesis and unique electronic properties.[2] The investigation of polyene aldehydes, a subset of this class, was a natural progression. While the specific historical moment of the first synthesis or isolation of Deca-2,4,6,8-tetraenal is not prominently documented in readily available literature, its study is an extension of the broader exploration of long-chain unsaturated aldehydes. The development of synthetic methodologies like the Wittig reaction in the mid-20th century was a pivotal moment, enabling the controlled synthesis of a wide array of polyenes, including Deca-2,4,6,8-tetraenal, and facilitating the investigation of their properties.[3]

Physicochemical Properties and Spectroscopic Data

Deca-2,4,6,8-tetraenal is a yellow crystalline solid with the properties listed in the table below.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [5] |

| Molecular Weight | 148.20 g/mol | [5] |

| CAS Number | 40650-87-1 | [5] |

| Appearance | Yellow Crystalline Solid | [4] |

The extensive π-electron system in Deca-2,4,6,8-tetraenal gives rise to characteristic spectroscopic signatures.

| Spectroscopic Data | Value | Reference |

| UV-Vis (λmax) | 341 nm | [6] |

| ¹H NMR | Predicted ranges based on similar structures: δ 9.5-9.7 (aldehyde proton), δ 6.0-7.5 (alkene protons), δ 1.8-2.2 (methyl protons) | [1] |

| ¹³C NMR | Predicted ranges based on similar structures: δ 190-195 (carbonyl carbon), δ 120-155 (alkene carbons), δ 15-25 (methyl carbon) | [1] |

| IR (Infrared) | Predicted ranges: ~1680 cm⁻¹ (C=O stretch), ~1600-1650 cm⁻¹ (C=C stretch) | [6] |

Synthesis

The synthesis of all-trans-polyenals like Deca-2,4,6,8-tetraenal is most commonly achieved through a Wittig reaction. This powerful olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of Deca-2,4,6,8-tetraenal, a multi-step approach is typically employed, sequentially building the polyene chain.

Experimental Protocol: Synthesis of all-trans-Deca-2,4,6,8-tetraenal via Wittig Reaction

This protocol is a generalized procedure based on established Wittig reaction methodologies for polyenal synthesis.

Materials:

-

Appropriate starting aldehyde (e.g., crotonaldehyde)

-

Triphenylphosphine

-

Appropriate alkyl halide for ylide formation

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Reagents for purification (e.g., silica gel for column chromatography)

Workflow:

Caption: General workflow for the synthesis of Deca-2,4,6,8-tetraenal.

Procedure:

-

Phosphonium Salt Formation: React triphenylphosphine with an appropriate alkyl halide (e.g., a brominated alkene) in a suitable solvent to form the corresponding phosphonium salt. The reaction is typically stirred at room temperature or with gentle heating.

-

Ylide Generation: Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: To the ylide solution, add the starting aldehyde (e.g., a shorter polyenal) dissolved in an anhydrous solvent dropwise at a low temperature. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure Deca-2,4,6,8-tetraenal.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Mechanisms of Action

Deca-2,4,6,8-tetraenal exhibits a range of biological activities, primarily stemming from its electrophilic nature and its ability to interact with cellular macromolecules.

Role in Lipid Peroxidation

As a polyunsaturated aldehyde, Deca-2,4,6,8-tetraenal is both a product and a participant in the process of lipid peroxidation. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to the formation of various reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These aldehydes are biomarkers of oxidative stress and can cause cellular damage.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is a widely used method to measure lipid peroxidation by detecting MDA.[1][7]

Materials:

-

Sample (e.g., cell lysate, tissue homogenate)

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

MDA standard for calibration curve

Workflow:

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Procedure:

-

Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer containing an antioxidant like BHT to prevent further oxidation during the assay.

-

Acid Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant.

-

TBA Reaction: Add TBA solution to the supernatant. Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct, which has a pink color.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

Quantification: Prepare a standard curve using known concentrations of MDA. Use the standard curve to determine the concentration of MDA in the samples.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. Deca-2,4,6,8-tetraenal has been suggested to interact with and potentially inhibit components of the NF-κB pathway, although specific quantitative data such as IC50 values are not widely reported for this particular compound. The proposed mechanism involves the electrophilic aldehyde reacting with nucleophilic residues on key signaling proteins.

Signaling Pathway:

Caption: The NF-κB signaling pathway and potential points of inhibition by Deca-2,4,6,8-tetraenal.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activity of the NF-κB pathway.[7][8]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Deca-2,4,6,8-tetraenal

-

Inducer of NF-κB activity (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Plate cells containing the NF-κB luciferase reporter construct in a multi-well plate. Treat the cells with various concentrations of Deca-2,4,6,8-tetraenal for a predetermined time.

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α) to the wells. Include control wells with no stimulus and with stimulus but no inhibitor.

-

Cell Lysis and Luciferase Assay: After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition of NF-κB activity at each concentration of Deca-2,4,6,8-tetraenal and determine the IC50 value if possible.

DNA Adduct Formation

The electrophilic nature of α,β-unsaturated aldehydes allows them to react with nucleophilic sites on DNA bases, forming DNA adducts.[8][9] These adducts can be mutagenic and are implicated in the initiation of carcinogenesis. While direct quantitative data for DNA adduct formation by Deca-2,4,6,8-tetraenal is limited, studies on similar aldehydes suggest a potential for such reactivity.

Experimental Protocol: LC-MS/MS Analysis of DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.[10]

Materials:

-

DNA isolated from cells or tissues treated with Deca-2,4,6,8-tetraenal

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Internal standards (isotope-labeled adducts)

-

LC-MS/MS system

Procedure:

-

DNA Isolation and Hydrolysis: Isolate genomic DNA from treated and control samples. Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes.

-

Sample Preparation: Add internal standards to the hydrolyzed DNA samples. Purify the nucleosides, for example, by solid-phase extraction.

-

LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system. Separate the nucleosides by liquid chromatography and detect the specific DNA adducts by tandem mass spectrometry using selected reaction monitoring (SRM).

-

Quantification: Quantify the amount of the specific DNA adduct by comparing its peak area to that of the internal standard.

Applications in Research and Drug Development

The diverse biological activities of Deca-2,4,6,8-tetraenal make it a molecule of interest for various research and therapeutic applications. Its ability to modulate the NF-κB pathway suggests potential as an anti-inflammatory or anti-cancer agent. Furthermore, its role in oxidative stress makes it a useful tool for studying the mechanisms of cellular damage and the effects of antioxidants. In organic synthesis, its conjugated structure serves as a valuable building block for the construction of more complex molecules.[2]

Conclusion

Deca-2,4,6,8-tetraenal is a fascinating polyunsaturated aldehyde with a rich chemistry and a diverse range of biological activities. From its origins in the broader study of conjugated polyenes to its potential applications in medicine, this molecule continues to be an important subject of scientific inquiry. This technical guide has provided a comprehensive overview of its history, synthesis, and biological significance, complete with detailed experimental protocols. It is our hope that this document will serve as a valuable resource to spur further research into the intriguing properties and potential therapeutic applications of Deca-2,4,6,8-tetraenal.

References

- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 2. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deca-2,4,6,8-tetraenal | 40650-87-1 | Benchchem [benchchem.com]

- 7. nwlifescience.com [nwlifescience.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Assay of aldehydes from lipid peroxidation: gas chromatography-mass spectrometry compared to thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of Deca-2,4,6,8-tetraenal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Deca-2,4,6,8-tetraenal and related compounds. Specific toxicological data for Deca-2,4,6,8-tetraenal is limited. Therefore, this guide infers potential hazards based on structurally similar molecules, particularly other polyunsaturated aldehydes. All laboratory work should be conducted with the utmost caution, adhering to institutional safety protocols and performing a thorough risk assessment before use.

Introduction

Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde with a highly conjugated system of double bonds.[1][2] This extensive conjugation imparts specific chemical reactivity and potential biological activity, making it a subject of interest in various research fields.[1][2] As a product of lipid peroxidation, it may play a role in cellular processes and oxidative stress.[1][2] Due to its reactive nature as an α,β-unsaturated aldehyde, careful consideration of its safety and handling is paramount for researchers and professionals in drug development.[3][4][5] This guide aims to provide a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for Deca-2,4,6,8-tetraenal.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of safe handling and experimental design. The table below summarizes the available data for Deca-2,4,6,8-tetraenal.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₂O | [6][7] |

| Molecular Weight | 148.20 g/mol | [6][7] |

| Appearance | Pale Yellow Solid | [7] |

| CAS Number | 40650-87-1 | [6][7] |

| Melting Point | 102-103°C | [7] |

| Boiling Point | Not available | |

| Solubility | Soluble in Benzene, Chloroform | [7] |

| Storage Temperature | -80°C | [7] |

Hazard Identification and GHS Classification (Inferred)

Potential Hazards:

-

Skin Sensitization: α,β-unsaturated aldehydes are a well-known class of skin sensitizers.[8] The potential for Deca-2,4,6,8-tetraenal to cause skin sensitization should be considered high.

-

Irritation: Likely to be irritating to the skin, eyes, and respiratory tract.

-

Genotoxicity: Some α,β-unsaturated aldehydes have shown genotoxic effects in vitro.[3][9] The extended conjugation in Deca-2,4,6,8-tetraenal may influence its reactivity with DNA.

-

Reactivity: The polyene structure makes the compound susceptible to oxidation and polymerization, potentially initiated by light and air.[2] It is a reactive compound that can participate in various chemical reactions.[2]

The following GHS classification should be considered as a precautionary measure until specific data becomes available:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory or Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols should be followed when handling Deca-2,4,6,8-tetraenal.[10][11][12]

Engineering Controls:

-

All work with solid Deca-2,4,6,8-tetraenal and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Ensure easy access to an eyewash station and a safety shower.[13]

Personal Protective Equipment (PPE): [10][11][14]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if they become contaminated.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is crucial to maintain the integrity of Deca-2,4,6,8-tetraenal and prevent the formation of hazardous degradation products.

-

Storage Condition: Store at -80°C in a tightly sealed container.[7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[13]

-

Light and Air Sensitivity: Due to its polyene structure, the compound is likely sensitive to light and air, which can promote oxidation and polymerization.[2] Store under an inert atmosphere (e.g., argon or nitrogen) if possible.

First Aid Measures

In case of exposure, immediate action is critical.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

-

For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Toxicological Information (Based on Related Compounds)

Direct toxicological studies on Deca-2,4,6,8-tetraenal are not available in the public domain. The information below is for structurally related α,β-unsaturated aldehydes and should be used to infer potential toxicity.

| Toxicological Endpoint | Findings for Related Compounds (e.g., 2,4-decadienal, other unsaturated aldehydes) | Potential Implication for Deca-2,4,6,8-tetraenal | Source(s) |

| Acute Toxicity | 2,4-decadienal has moderate acute oral and dermal toxicity in animal studies. | May be harmful if swallowed or in contact with skin. | [8] |

| Skin Sensitization | C7-C12 α,β-unsaturated aldehydes are considered to be skin sensitizers. | High potential for skin sensitization. | [8] |

| Genotoxicity | Some α,β-unsaturated aldehydes show genotoxic potential in vitro, primarily through the formation of DNA adducts. | Potential to be genotoxic. | [3][9] |

| Cellular Toxicity | α,β-unsaturated aldehydes are reactive electrophiles that can deplete cellular antioxidants (like glutathione) and form adducts with proteins and DNA, leading to oxidative stress and cell damage. | Likely to exert toxicity through electrophilic stress. | [4][5] |

Experimental Protocols and Signaling Pathways

General Experimental Workflow for Handling Potentially Hazardous Compounds

The following diagram illustrates a general workflow for safely handling a research chemical like Deca-2,4,6,8-tetraenal, for which complete hazard information is not available.

Caption: General workflow for handling potentially hazardous research chemicals.

Inferred Mechanism of Toxicity: Electrophilic Stress

α,β-Unsaturated aldehydes, including likely Deca-2,4,6,8-tetraenal, are soft electrophiles.[4][5] Their toxicity is primarily mediated by their ability to react with soft biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and glutathione.[4][5] This interaction can lead to a cascade of cellular events, as depicted in the signaling pathway diagram below.

References

- 1. Routes of formation and toxic consequences of lipid oxidation products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deca-2,4,6,8-tetraenal | 40650-87-1 | Benchchem [benchchem.com]

- 3. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. DECA-2,4,6,8-TETRAENAL | 40650-87-1 [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gz-supplies.com [gz-supplies.com]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 13. fishersci.com [fishersci.com]

- 14. wcu.edu [wcu.edu]

In-Depth Technical Guide to Deca-2,4,6,8-tetraenal for Researchers and Drug Development Professionals

An Overview of a Reactive Polyene Aldehyde: Properties, Synthesis, and Biological Interactions

Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde characterized by a ten-carbon chain with four conjugated double bonds and a terminal aldehyde group. This extensive conjugation dictates its chemical reactivity and biological activity, making it a molecule of interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its interaction with key biological pathways.

Commercial Availability

Deca-2,4,6,8-tetraenal is available from a range of commercial chemical suppliers catering to the research and development sector. These suppliers offer the compound in various purities and quantities, suitable for laboratory-scale experiments. It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity and characterization data. For procurement, researchers can contact the suppliers directly through their respective websites.

Table 1: Commercial Suppliers of Deca-2,4,6,8-tetraenal

| Supplier Name | Website |

| BenchChem | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| AS Chemical Laboratories Inc. | --INVALID-LINK-- |

| CymitQuimica | --INVALID-LINK-- |

| BIOZOL | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

Physicochemical and Spectroscopic Data

Deca-2,4,6,8-tetraenal is a yellow crystalline solid. Its chemical structure and properties are summarized in the tables below. The extensive π-electron system due to the four conjugated double bonds results in a strong absorption in the UV-Visible spectrum at a characteristic wavelength.[1]

Table 2: Physicochemical Properties of Deca-2,4,6,8-tetraenal

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [3] |

| CAS Number | 40650-87-1 | [2][3][4] |

| Appearance | Yellow Crystalline Solid |

Table 3: Spectroscopic Data for Deca-2,4,6,8-tetraenal

| Spectroscopic Technique | Characteristic Data |

| UV-Vis (λmax) | 341 nm |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

Synthesis and Purification

The synthesis of polyene aldehydes like Deca-2,4,6,8-tetraenal is often achieved through methods that allow for the stereoselective formation of carbon-carbon double bonds. The Wittig reaction is a widely used and versatile method for this purpose.[5]

Experimental Protocol: Synthesis via Wittig Reaction (Generalized)

This protocol provides a general framework for the synthesis of a polyene aldehyde like Deca-2,4,6,8-tetraenal using a Wittig reaction. The specific starting materials would be chosen to construct the C10 backbone of the target molecule.

Materials:

-

An appropriate phosphonium salt (e.g., a C2-ylide precursor)

-

A suitable polyenal (e.g., a C8-tetraenal precursor)

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Triphenylphosphine oxide (byproduct)

Procedure:

-

Ylide Generation: The phosphonium salt is suspended in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The strong base is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to deprotonate the phosphonium salt and form the ylide (Wittig reagent). The color change of the solution often indicates the formation of the ylide.

-

Reaction with Aldehyde: The polyenal precursor, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at a controlled temperature. The reaction mixture is stirred for a specified period, allowing the ylide to react with the aldehyde to form the desired alkene.

-

Quenching and Extraction: The reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride. The product is then extracted from the aqueous phase using an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the pure Deca-2,4,6,8-tetraenal.

Analytical Characterization

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC) (Generalized)

A generalized protocol for the analysis of a polyene aldehyde using reverse-phase HPLC is provided below.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.

-

Detection Wavelength: Set at the λmax of Deca-2,4,6,8-tetraenal (341 nm).

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: A stock solution of Deca-2,4,6,8-tetraenal is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Injection and Analysis: The sample is injected onto the HPLC system, and the chromatogram is recorded. The retention time and peak purity are analyzed.

-

Quantification: For quantitative analysis, a calibration curve is generated using a series of standard solutions of known concentrations.

Biological Activity and Signaling Pathways

Deca-2,4,6,8-tetraenal is implicated in biological processes such as lipid oxidation and has been suggested to interact with inflammatory signaling pathways. Of particular interest is its potential modulation of the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer (typically p50-p65) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell survival.

Caption: Proposed interaction of Deca-2,4,6,8-tetraenal with the NF-κB signaling pathway.

Experimental Protocol: NF-κB Nuclear Translocation Assay (Generalized)

This protocol describes a method to assess the effect of Deca-2,4,6,8-tetraenal on the nuclear translocation of the NF-κB p65 subunit using immunofluorescence microscopy.

Materials:

-

Cell line responsive to TNF-α (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Deca-2,4,6,8-tetraenal

-

TNF-α

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Cells are seeded onto coverslips in a multi-well plate and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of Deca-2,4,6,8-tetraenal for a specified time (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB translocation.

-

Fixation and Permeabilization: The cells are washed with PBS, fixed, and then permeabilized to allow antibody entry.

-

Immunostaining: The cells are blocked and then incubated with the primary antibody against p65, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging and Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. The percentage of cells showing nuclear p65 is quantified.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Deca-2,4,6,8-tetraenal

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with a range of concentrations of Deca-2,4,6,8-tetraenal for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated.

This technical guide provides a foundational understanding of Deca-2,4,6,8-tetraenal for researchers and professionals in drug development. Further investigation into its specific biological targets and mechanisms of action will be crucial for elucidating its full therapeutic potential.

References

- 1. Deca-2,4,6,8-tetraenal | 40650-87-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Deca-2,4,6,8-tetraenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde that is formed during the oxidative degradation of lipids. As a product of lipid peroxidation, its presence can be an indicator of oxidative stress in biological systems and may also impact the quality and safety of food products. The high degree of unsaturation in Deca-2,4,6,8-tetraenal, characterized by a ten-carbon chain with four conjugated double bonds and a terminal aldehyde group, makes it a reactive molecule with the potential to interact with biological macromolecules.[1] Accurate and sensitive analytical methods are therefore crucial for its detection and quantification in various matrices, including biological samples, food, and pharmaceutical formulations.

These application notes provide an overview of the primary analytical techniques for the detection and quantification of Deca-2,4,6,8-tetraenal, including detailed experimental protocols and data presentation to aid researchers in their study of this compound.

Analytical Methodologies

The detection of Deca-2,4,6,8-tetraenal can be approached using several analytical techniques. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. The principal methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of aldehydes. Due to the lack of a strong chromophore in many aldehydes for sensitive UV detection, a pre-column derivatization step is often employed. The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative that can be readily detected by UV-Vis detectors.

Experimental Protocol: HPLC-UV Analysis of Deca-2,4,6,8-tetraenal (adapted from methods for similar aldehydes)

a) Sample Preparation and Derivatization:

-

Extraction: For solid samples (e.g., tissue, food), homogenize the sample and extract the lipids using a suitable solvent system such as the Bligh and Dyer method (chloroform/methanol/water). For liquid samples (e.g., plasma, cell culture media), a liquid-liquid extraction with a solvent like acetonitrile can be performed.[2]

-

Derivatization:

-

To the extracted sample, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.

-

Incubate the mixture at 40°C for 30 minutes to allow for the formation of the Deca-2,4,6,8-tetraenal-DNPH derivative.

-

After incubation, the reaction can be quenched and neutralized.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the derivatized sample through a C18 SPE cartridge to remove excess DNPH reagent and other interferences.

-

Elute the DNPH derivatives from the cartridge with acetonitrile.

-

The eluate is then ready for HPLC analysis.

-

b) HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly employed. For example, a gradient starting from 65% acetonitrile in water.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 360 nm, the characteristic wavelength for DNPH derivatives.

-

Injection Volume: 20 µL.

c) Quantification:

Quantification is achieved by creating a calibration curve using a series of standard solutions of Deca-2,4,6,8-tetraenal that have undergone the same derivatization procedure. The peak area of the Deca-2,4,6,8-tetraenal-DNPH derivative in the sample is then compared to the calibration curve to determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like aldehydes. Derivatization is often necessary to improve the thermal stability and chromatographic behavior of the analytes.

Experimental Protocol: GC-MS Analysis of Deca-2,4,6,8-tetraenal (adapted from methods for long-chain aldehydes)

a) Sample Preparation and Derivatization:

-

Extraction: Similar to the HPLC method, extract the lipids from the sample.

-